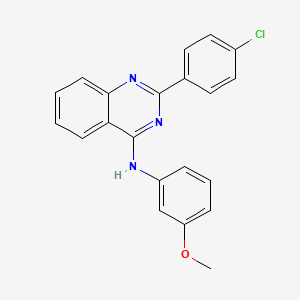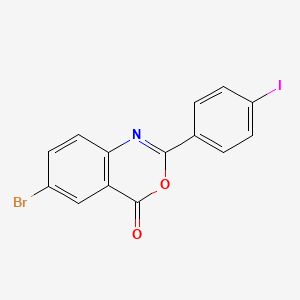![molecular formula C23H13Cl2N3O3 B11635381 5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)
5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-diclorofenil)-N-[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]furano-2-carboxamida es un compuesto orgánico complejo que presenta un anillo de furano, un grupo diclorofenilo y una porción de oxazolo[4,5-b]piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(2,3-diclorofenil)-N-[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]furano-2-carboxamida generalmente involucra múltiples pasos:
Formación del Anillo de Furano: El anillo de furano se puede sintetizar a través de la ciclización de precursores apropiados bajo condiciones ácidas o básicas.
Introducción del Grupo Diclorofenilo: Este paso a menudo implica el uso de derivados de fenilo clorados y reacciones de acoplamiento.
Construcción de la Porción de Oxazolo[4,5-b]piridina: Esto se puede lograr a través de reacciones de ciclización que involucran derivados de piridina y reactivos adecuados.
Acoplamiento Final: El paso final involucra el acoplamiento del anillo de furano con las porciones de diclorofenilo y oxazolo[4,5-b]piridina bajo condiciones específicas, como el uso de agentes de acoplamiento como EDCI o DCC.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(2,3-diclorofenil)-N-[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]furano-2-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo diclorofenilo, utilizando nucleófilos o electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Nucleófilos como metóxido de sodio en metanol.
Productos Mayores
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
5-(2,3-diclorofenil)-N-[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]furano-2-carboxamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades como el cáncer o las infecciones.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 5-(2,3-diclorofenil)-N-[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]furano-2-carboxamida implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de vías biológicas. Las vías y los objetivos exactos dependerían de la aplicación específica y el contexto biológico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(2,4-diclorofenil)-N-[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]furano-2-carboxamida
- 5-(2,5-diclorofenil)-N-[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]furano-2-carboxamida
- 5-(2,6-diclorofenil)-N-[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]furano-2-carboxamida
Singularidad
La singularidad de 5-(2,3-diclorofenil)-N-[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]furano-2-carboxamida radica en su patrón de sustitución específico y la presencia de la porción de oxazolo[4,5-b]piridina. Esta estructura única puede conferir actividades biológicas y propiedades químicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C23H13Cl2N3O3 |
|---|---|
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H13Cl2N3O3/c24-16-7-2-6-15(20(16)25)17-9-10-19(30-17)22(29)27-14-5-1-4-13(12-14)23-28-21-18(31-23)8-3-11-26-21/h1-12H,(H,27,29) |
Clave InChI |
NPLGOFQKPJSTGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C4=NC5=C(O4)C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635301.png)
![Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11635309.png)
![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)






![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635364.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635370.png)
![10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11635371.png)

![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
